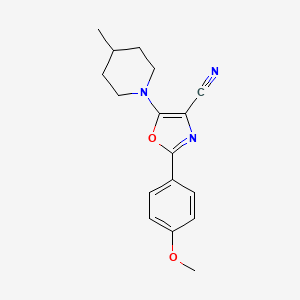![molecular formula C22H17F3N4O B15024700 7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024700.png)
7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through established methods. The key steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” would depend on its specific biological activity. Generally, compounds of this class may exert their effects by:
Binding to specific molecular targets: Such as enzymes or receptors.
Modulating signaling pathways: Affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which can influence their chemical and biological properties.
Uniqueness
The uniqueness of “7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” lies in its specific substitution pattern and the presence of the difluoromethyl group. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H17F3N4O |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N4O/c1-12-3-6-14(7-4-12)18-10-19(20(24)25)29-21(27-18)16(11-26-29)22(30)28-17-9-15(23)8-5-13(17)2/h3-11,20H,1-2H3,(H,28,30) |
Clé InChI |
BMWQDIUICBQMEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


carbamate](/img/structure/B15024622.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15024631.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024637.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024661.png)
![8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024665.png)
![1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15024673.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethoxyaniline](/img/structure/B15024678.png)
![9-(3,4-dimethoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B15024684.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024691.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B15024704.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15024710.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15024726.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B15024737.png)
